molecular formula C9H11N5 B049701 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine CAS No. 111692-94-5

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine

Cat. No. B049701
M. Wt: 189.22 g/mol
InChI Key: UFFQEAXSEHARPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, also known as MMBI, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MMBI is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.

Mechanism Of Action

The mechanism of action of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in cell signaling and growth. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the activity of histone deacetylase, which is involved in gene expression.

Biochemical And Physiological Effects

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and signaling pathways, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have antioxidant and anti-inflammatory properties. 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has also been shown to increase the expression of certain genes involved in cell survival and growth.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in lab experiments is its relatively low toxicity compared to other compounds. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for investigating various biological processes. However, one limitation of using 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. One area of interest is the potential use of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in treating neurodegenerative diseases. Further studies are needed to determine the specific mechanisms by which 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine exerts its neuroprotective effects. In addition, the potential use of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents. Finally, more studies are needed to determine the safety and efficacy of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine in human clinical trials.

Synthesis Methods

The synthesis of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine involves the reaction of 2-aminobenzimidazole with methyl isocyanate, followed by the addition of guanidine hydrochloride. This results in the formation of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, which can be purified through recrystallization.

Scientific Research Applications

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been studied for its potential therapeutic applications in a variety of scientific fields. In the field of cancer research, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-14-7-5-3-2-4-6(7)12-9(14)13-8(10)11/h2-5H,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFQEAXSEHARPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine

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